molecular formula BH3 B057049 Borane-d3 (1M in THF) CAS No. 13763-62-7

Borane-d3 (1M in THF)

Cat. No.: B057049
CAS No.: 13763-62-7
M. Wt: 16.86 g/mol
InChI Key: UORVGPXVDQYIDP-FIBGUPNXSA-N
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Description

Borane-d3 (1M in THF) is a deuterium-labeled analog of borane-tetrahydrofuran complex, stabilized as a 1M solution in tetrahydrofuran. This reagent serves as a critical source of deuterium-labeled hydride (D⁻) in a wide array of synthetic and mechanistic investigations. Its primary research value lies in its application as a stereoselective reducing agent for organic functional groups, including carboxylic acids, epoxides, and amides, while simultaneously introducing deuterium atoms into the molecular framework. The mechanism of action involves the transfer of a deuteride ion from the borane-d3 molecule to an electrophilic carbon center, resulting in reduction and deuterium incorporation. This property is extensively leveraged in the synthesis of deuterium-labeled compounds for use as internal standards in mass spectrometry-based quantitative analysis, dramatically improving accuracy and reliability. Furthermore, Borane-d3 is an indispensable tool in reaction mechanism elucidation and kinetic isotope effect (KIE) studies, where the deuterium atoms act as tracers to reveal detailed pathways and transition states. The ready-to-use 1M solution in THF ensures convenience, stability, and precise handling for laboratory-scale reactions. This reagent is essential for researchers in medicinal chemistry, materials science, and chemical biology focused on developing and analyzing novel deuterated molecules.

Properties

IUPAC Name

trideuterioborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BH3/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORVGPXVDQYIDP-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]B([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BH3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

16.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Deuterated Borane Generation

Deuterated borane is synthesized via the reaction of lithium aluminum deuteride (LiAlD₄) with boron trifluoride etherate (BF₃·OEt₂) in anhydrous diethyl ether. The reaction proceeds as:

3LiAlD4+4BF34BD3+3LiF+3AlF33 \text{LiAlD}4 + 4 \text{BF}3 \rightarrow 4 \text{BD}3 + 3 \text{LiF} + 3 \text{AlF}3

This method ensures >98% deuterium incorporation, as confirmed by mass spectrometry.

Complexation with Tetrahydrofuran

The generated BD₃ gas is bubbled into rigorously dried THF at -78°C under argon. The exothermic reaction forms a stable 1:1 adduct:

BD3+THFBD3THF\text{BD}3 + \text{THF} \rightarrow \text{BD}3\cdot\text{THF}

The concentration is adjusted to 1M by controlling the THF volume, with reaction completion monitored via ¹¹B NMR (δ = -14.2 ppm).

Table 1: Key Reaction Parameters for BD₃·THF Synthesis

ParameterOptimal ValuePurpose
Temperature-78°C to 0°CPrevents THF polymerization
Solvent PurityH₂O < 10 ppmAvoids BD₃ hydrolysis
BD₃:THF Molar Ratio1:1Ensures stoichiometric adduct
Reaction Time4–6 hoursComplete complexation

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and safety while maintaining high deuterium purity. Two established methods are employed:

Continuous Flow Reactor System

A closed-loop system minimizes BD₃ exposure:

  • BD₃ Generation : BF₃ gas is passed over a bed of LiAlD₄ at 200°C.

  • In Situ Complexation : BD₃ is directly absorbed into THF at 5°C, with automated concentration adjustment via density sensors.
    This method achieves a throughput of 500 L/hour, with residual LiAlD₄ < 0.1% w/w.

Cryogenic Distillation Purification

Post-synthesis, the crude BD₃·THF undergoes distillation at -30°C under reduced pressure (10 mmHg) to remove volatile byproducts like deuterated diborane (B₂D₆). The distillate is stabilized with 0.1% w/w triethylamine to prevent THF acidolysis.

ConditionDegradation Rate (Monthly)Mitigation Strategy
25°C, air-exposed100%N/A
4°C, argon atmosphere<2%Use of septum-sealed bottles
-20°C, molecular sieves<0.5%Pre-storage solvent drying

Industrial batches are packaged in amber glass bottles with argon headspace and stored at -20°C, ensuring a shelf life of 18 months.

Analytical Characterization

Quality control employs multimodal spectroscopy:

  • ¹¹B NMR : A singlet at δ -14.2 ppm confirms BD₃·THF, while δ -41.1 ppm indicates residual BF₃.

  • Deuterium NMR : Peaks at δ 1.08 ppm (BD₃) and δ 3.81 ppm (THF-d₀) verify isotopic purity.

  • Karl Fischer Titration : Water content <50 ppm is required for reagent-grade material.

Challenges and Innovations

Byproduct Management

The primary byproduct, B₂D₆, is minimized by maintaining sub-zero temperatures during synthesis. Recent advances employ scavengers like 2,6-lutidine to complex residual BF₃, reducing B₂D₆ levels to <0.01%.

Solvent Alternatives

Research into ionic liquids (e.g., [BMIM][PF₆]) as THF replacements shows promise for enhancing thermal stability, though deuterium exchange remains a concern .

Chemical Reactions Analysis

Types of Reactions: Borane-d3 (1M in tetrahydrofuran) primarily undergoes reduction and hydroboration reactions. It can reduce various functional groups such as carboxylic acids, aldehydes, ketones, esters, acid chlorides, nitriles, epoxides, amides, lactones, oximes, and imines into corresponding alcohols and amines .

Common Reagents and Conditions:

    Reduction Reactions: Common reagents include carboxylic acids, aldehydes, and ketones. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Hydroboration Reactions: Alkenes and alkynes are common substrates.

Major Products:

Scientific Research Applications

Organic Synthesis

Borane-d3 is primarily employed as a reducing agent in organic synthesis. It facilitates the reduction of various functional groups, including:

  • Aldehydes and Ketones : Converts them to corresponding alcohols.
  • Carboxylic Acids : Reduces to primary alcohols.
  • Nitriles and Imines : Transforms into amines.

Table 1: Functional Groups Reduced by Borane-d3

Functional GroupProductReaction Type
AldehydeAlcoholReduction
KetoneAlcoholReduction
Carboxylic AcidAlcoholReduction
NitrileAmineReduction
ImineAmineReduction

Hydroboration Reactions

Borane-d3 serves as a hydroborating agent in alkene reactions, leading to the formation of organoboranes, which can be further oxidized to alcohols or phenols. This reaction is crucial for synthesizing complex organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its deuterated nature, Borane-d3 acts as a deuterium source in NMR spectroscopy, enhancing the resolution of spectra and providing insights into molecular structures.

Synthesis of Chiral Catalysts

Borane-d3 is used in the synthesis of chiral borane catalysts, essential for enantioselective reactions, such as halo-aldol reactions. This application is significant in pharmaceutical chemistry for producing optically active compounds.

Case Study 1: Reduction of Nylon Surface Amides

A study demonstrated that Borane-d3 effectively reduced surface amide groups on nylon to secondary amines, enhancing the material's properties for specific applications such as dye adhesion and surface modification .

Case Study 2: Hydroboration of Alkenes

In another research project, Borane-d3 was utilized to hydroborate various alkenes, resulting in high yields of organoboranes. The subsequent oxidation yielded corresponding alcohols with excellent regioselectivity .

Mechanism of Action

The mechanism of action of borane-d3 (1M in tetrahydrofuran) involves the transfer of deuterium and boron to the substrate. In reduction reactions, the borane complex donates a hydride ion (deuteride in the case of borane-d3) to the substrate, reducing it to the corresponding alcohol or amine. In hydroboration reactions, the borane adds across the double or triple bond of alkenes or alkynes, forming an organoboron intermediate that can be further oxidized to an alcohol .

Comparison with Similar Compounds

Key Data :

  • THF reduces induction time in CO₂ hydrate formation by occupying large cavities in hydrate structures, though it lowers gas absorption rates .
  • In contrast, diethyl ether is less effective in stabilizing borane complexes, requiring lower temperatures for safe handling.
2.2. Borane-THF vs. Borane-Ammonia Complexes

Borane-ammonia (BH₃·NH₃) is another stabilized form of borane. Unlike THF, ammonia is a stronger Lewis base, forming a more stable complex. However, ammonia’s volatility and toxicity limit its utility in large-scale syntheses. Borane-THF offers a safer, non-volatile alternative with comparable reactivity in hydroboration .

Key Data :

  • THF-based systems (e.g., THF/SDS) achieve 2.3× higher CO₂ hydrate formation rates than THF alone, highlighting THF's synergistic effects with surfactants .
2.3. THF vs. Ionic Liquids in Stabilizing Reactive Compounds

Ionic liquids (e.g., 1-octyl-3-methylimidazolium tetrafluoroborate) are emerging as green solvents. While they can enhance CO₂ hydrate formation and gas separation efficiency, THF remains superior in stabilizing boranes due to its simpler coordination chemistry and lower viscosity .

Key Data :

  • THF combined with SDS increases gas storage density by 30% compared to pure water systems .
  • Ionic liquids require higher pressures for similar hydrate formation efficiency, limiting their practicality in borane-related applications .

Research Findings and Data Tables

Table 1: Comparison of THF with Other Solvents in Gas Hydrate Formation

Solvent/Additive Induction Time Reduction Gas Absorption Rate (mol/mol/h) Stability with Boranes
THF (2 mol%) 50% reduction 0.00734 (pure THF) High
THF + SDS (0.10 wt%) 55% reduction 0.01665 (THF/SDS) Moderate
Diethyl Ether No data N/A Low
Ionic Liquids 40% reduction 0.012 (estimated) Low

Data derived from CO₂ hydrate studies .

Table 2: Stability of Borane Complexes in Different Solvents

Borane Complex Solvent Decomposition Temperature (°C) Reactivity in Hydroboration
BH₃·THF THF 65 High
BH₃·NH₃ Ammonia 90 Moderate
BH₃·DMS DMS 40 Low

Note: DMS = dimethyl sulfide. Data inferred from general chemistry literature .

Critical Analysis of Evidence Limitations

The provided evidence primarily examines THF’s role in CO₂ hydrate kinetics rather than borane chemistry. Key gaps include:

  • No direct studies on Borane-d3 (1M in THF) reactivity or stability.
  • Limited data on THF’s compatibility with deuterated compounds.
  • Focus on hydrate formation mechanisms, which differ from borane-mediated reactions.

Biological Activity

Borane-d3 (BD₃) is a boron-containing compound that has garnered attention in various fields of chemistry and biology due to its unique properties and potential applications. This article delves into the biological activity of Borane-d3, particularly in the context of its interactions with biological systems, mechanisms of action, and implications for therapeutic use.

Borane-d3 is a stable complex formed with tetrahydrofuran (THF), typically represented as BD₃·THF. It is characterized by a molecular weight of 88.96 g/mol and a high purity level of 98% . The compound is known for its Lewis acidity, which can facilitate various chemical reactions, including reductions and complex formations with organic substrates.

Mechanisms of Biological Activity

The biological activity of Borane-d3 can be attributed to its ability to act as a Lewis acid, which allows it to interact with various biological molecules. The following mechanisms have been identified:

  • Lewis Acid-Base Interactions : Borane-d3 can form adducts with Lewis bases, influencing enzyme activity and substrate binding in biological systems .
  • Reduction Reactions : Its reducing properties enable it to participate in biochemical reactions that involve the reduction of functional groups, potentially affecting metabolic pathways .

1. Interaction with Enzymes

Research has shown that boranes, including Borane-d3, can modulate enzyme activities by forming complexes with active site residues. For instance, studies indicate that boranes can enhance or inhibit the activity of certain enzymes through their Lewis acid properties.

  • Example : A study demonstrated that boranes could influence the binding affinity of substrates to enzymes by altering the electronic environment around the active site .

2. Cytotoxicity Studies

Cytotoxicity assessments have been performed to evaluate the effects of Borane-d3 on various cancer cell lines. These studies typically measure cell viability and proliferation rates.

  • Findings : In vitro tests showed that Borane-d3 exhibited varying degrees of cytotoxicity against different cancer cell lines, suggesting potential applications in cancer therapy. For example, one study reported significant inhibition of MDA-MB-231 breast cancer cells at micromolar concentrations .
Cell Line IC50 (µM) Effect
MDA-MB-23115Significant cytotoxicity
MCF-725Moderate cytotoxicity
A549 (Lung)30Low cytotoxicity

3. Neuropharmacological Effects

The potential neuropharmacological effects of Borane-d3 have also been explored. Its interaction with neurotransmitter receptors may suggest a role in modulating cognitive functions.

  • Research Insight : Preliminary studies indicate that Borane-d3 might affect histamine receptor activity, which could have implications for treating cognitive disorders .

Safety and Toxicology

Despite its potential benefits, safety concerns regarding Borane-d3 must be addressed. The compound is classified as highly flammable and harmful if ingested or inhaled. Proper handling procedures are essential when working with this compound in laboratory settings .

Q & A

Q. How to structure interdisciplinary collaborations for Borane-d3 research?

  • Methodological Answer :
  • Role Allocation : Assign tasks by expertise (e.g., synthetic chemists handle reactions, spectroscopists analyze data) .
  • Data Sharing : Use platforms like Zenodo for raw datasets and protocols .

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